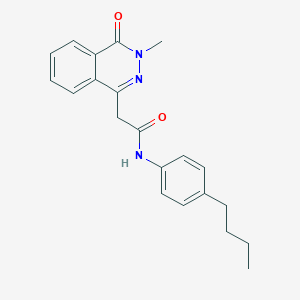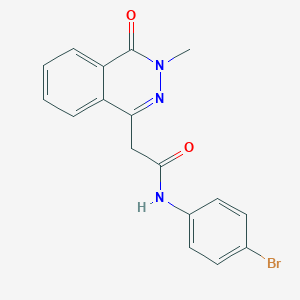
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLP-1R modulator C5 is a small molecule that acts as an allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This compound enhances the binding of glucagon-like peptide-1 (GLP-1) to its receptor via a transmembrane site, making it a valuable tool in the study of type II diabetes and other metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R modulator C5 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 3-(3-(cyclopentyloxy)benzamido)benzoic acid as a white solid through a series of reactions involving filtration, washing, and drying in vacuo . The compound is then further processed to achieve the final product.
Industrial Production Methods: Industrial production of GLP-1R modulator C5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a solid at -20°C for up to three years, or in solution at -80°C for six months .
Análisis De Reacciones Químicas
Types of Reactions: GLP-1R modulator C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
GLP-1R modulator C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding interactions and modulation of GLP-1R.
Biology: Investigated for its role in enhancing GLP-1 binding and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating type II diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting GLP-1R and related pathways .
Mecanismo De Acción
GLP-1R modulator C5 exerts its effects by enhancing the binding of GLP-1 to its receptor via a transmembrane site. This allosteric modulation increases the receptor’s affinity for GLP-1, leading to enhanced activation of downstream signaling pathways. The primary molecular targets include the GLP-1 receptor and associated G protein-coupled signaling pathways .
Comparación Con Compuestos Similares
GLP-1R modulator C5 is unique in its ability to enhance GLP-1 binding via a transmembrane site. Similar compounds include:
GLP-1 receptor agonists: Such as exendin-4 and liraglutide, which directly activate the receptor.
Dual GIP/GLP-1 receptor agonists: Such as tirzepatide, which target both GLP-1 and glucose-dependent insulinotropic polypeptide receptors.
Other allosteric modulators: Compounds that modulate GLP-1R through different mechanisms or binding sites
GLP-1R modulator C5 stands out due to its specific allosteric modulation mechanism, which offers potential advantages in terms of efficacy and reduced side effects compared to direct agonists .
Propiedades
Fórmula molecular |
C24H21NO3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2 |
Clave InChI |
QSAOBVACSHPJMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)


![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)